1,8-Bis(difluoromethyl)naphthalene
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Overview
Description
1,8-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 8 positions are replaced by difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the difluoromethylation of naphthalene derivatives using difluorocarbene precursors. The reaction typically requires a transition-metal catalyst, such as copper, to facilitate the incorporation of difluoromethyl groups into the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Aromatic nucleophilic substitution reactions can introduce different functional groups at the 1 and 8 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include difluoromethyl-substituted naphthoquinones, methyl-substituted naphthalenes, and various functionalized naphthalene derivatives .
Scientific Research Applications
1,8-Bis(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,8-Bis(difluoromethyl)naphthalene involves its interaction with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and unique proton sponge properties.
1,8-Difluoronaphthalene: Similar in structure but with fluorine atoms instead of difluoromethyl groups.
1,8-Dimethylnaphthalene: Contains methyl groups instead of difluoromethyl groups.
Uniqueness
1,8-Bis(difluoromethyl)naphthalene is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H8F4 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,8-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6,11-12H |
InChI Key |
PBJMXZKBNZZELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)F |
Origin of Product |
United States |
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